molecular formula C17H14ClN3O2S B14874755 2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14874755
M. Wt: 359.8 g/mol
InChI Key: OCJRAPJKZRBHGD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenoxy group and a p-tolyl group attached to the thiadiazole ring, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced by reacting the thiadiazole core with p-tolyl isocyanate under suitable conditions to form the N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl) intermediate.

    Attachment of the Chlorophenoxy Group: The final step involves the reaction of the intermediate with 4-chlorophenoxyacetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(4-chlorophenoxy)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    2-(4-chlorophenoxy)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in 2-(4-chlorophenoxy)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acetamide imparts unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H14ClN3O2S/c1-11-2-4-12(5-3-11)16-20-21-17(24-16)19-15(22)10-23-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

OCJRAPJKZRBHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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